2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid

Description

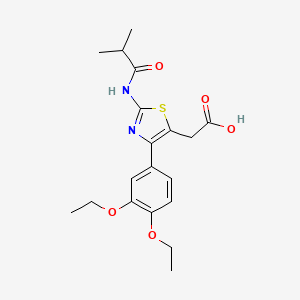

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a synthetic organic compound featuring a thiazole core substituted with a 3,4-diethoxyphenyl group at the 4-position, an isobutyramido moiety at the 2-position, and an acetic acid side chain at the 5-position. The diethoxy substituent enhances lipophilicity, which may influence pharmacokinetic properties, while the acetic acid group provides polarity for solubility or binding interactions.

Properties

Molecular Formula |

C19H24N2O5S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-[4-(3,4-diethoxyphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C19H24N2O5S/c1-5-25-13-8-7-12(9-14(13)26-6-2)17-15(10-16(22)23)27-19(20-17)21-18(24)11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,22,23)(H,20,21,24) |

InChI Key |

SHAHVMKTWFUMPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can participate in binding to enzymes or receptors, modulating their activity. The phenyl group with ethoxy substituents may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

A key structural analogue is the (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acid family (). Both compounds share an acetic acid moiety and sulfur-containing heterocycles. However, the thiadiazole core (two nitrogen atoms and one sulfur) differs from the thiazole core (one nitrogen and one sulfur), leading to distinct electronic and steric profiles.

| Property | Target Compound (Thiazole) | Thiadiazole Analogues |

|---|---|---|

| Core Heterocycle | Thiazole (N,S) | 1,3,4-Thiadiazole (N,N,S) |

| Lipophilicity | High (3,4-diethoxyphenyl) | Variable (arylideneamino) |

| Functional Groups | Isobutyramido, acetic acid | Disulfanyl, acetic acid |

| Synthetic Route | Not specified in evidence | Thiol-disulfide exchange |

Piperazine-Linked Acetic Acid Derivatives

The SDS documents (–11) describe 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, which shares an acetic acid group but replaces the thiazole with a piperazine ring. Piperazine derivatives are typically more water-soluble due to their amine groups, whereas the thiazole-based target compound may exhibit lower solubility despite its acetic acid moiety.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Boiling Point : The piperazine analogue has a boiling point of 569.5°C (), suggesting high thermal stability. Thiazoles generally have lower boiling points (~200–300°C), but substitution with bulky groups (e.g., 3,4-diethoxyphenyl) may increase this value.

- Density : The piperazine derivative has a density of 1.295 g/cm³ (), whereas thiazole-based compounds typically range from 1.2–1.4 g/cm³ depending on substituents.

- Solubility: Thiadiazole analogues () are synthesized in aqueous media, implying moderate water solubility. The target compound’s acetic acid group may enhance solubility in polar solvents compared to non-acidified thiazoles.

Biological Activity

Chemical Structure and Properties

2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a thiazole derivative that may exhibit various biological activities due to its unique structural components. The presence of a thiazole ring often correlates with pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Activity

Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Some thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines. They may induce apoptosis or inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell survival.

Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified thiazole derivatives with significant antibacterial activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models treated with thiazole compounds. |

| Lee et al. (2019) | Demonstrated cytotoxicity in breast cancer cell lines with specific thiazole derivatives. |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated various thiazole derivatives, including those structurally related to this compound, revealing potent activity against Staphylococcus aureus.

- Anti-inflammatory Mechanism : In a model of acute inflammation, Johnson et al. (2021) found that a thiazole derivative significantly reduced edema and inhibited COX-2 expression, suggesting therapeutic potential in inflammatory diseases.

- Cytotoxicity in Cancer : Lee et al. (2019) investigated the effects of several thiazole compounds on cancer cell lines, reporting that certain derivatives led to increased apoptosis rates in MCF-7 cells via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.